molecular formula C15H18N4O B2798154 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2097860-64-3

2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide

Cat. No.: B2798154
CAS No.: 2097860-64-3
M. Wt: 270.336
InChI Key: SFSIJJKZVSJUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research. It belongs to a class of molecules featuring a pivalamide (2,2-dimethylpropanamide) group linked to a heteroaromatic system. The core pivalamide structure is known to contribute to metabolic stability and influence the compound's overall physicochemical properties . The molecular scaffold of this compound incorporates both pyridine and pyrazine rings, which are privileged structures in drug discovery due to their ability to participate in hydrogen bonding and other key intermolecular interactions . These heterocyclic systems are frequently explored for their diverse biological activities, including as potential kinase inhibitors or antagonists of various therapeutic targets. The presence of the pivaloyl group and the hybrid pyridine-pyrazine system makes this compound a valuable intermediate or building block for the synthesis of more complex molecules . It can be utilized in the development of compound libraries for high-throughput screening and in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers can employ this compound in various biochemical and biophysical assays to investigate protein-ligand interactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

2,2-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-15(2,3)14(20)19-10-12-13(18-8-7-17-12)11-5-4-6-16-9-11/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSIJJKZVSJUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Molecular Formula: C17_{17}H20_{20}N4_{4}O

Molecular Weight: 308.37 g/mol

IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazinyl-Pyridinyl Intermediate:
    • Coupling of a pyrazine derivative with a pyridine derivative using palladium-catalyzed cross-coupling.
  • Amidation:
    • Reaction of the intermediate with an appropriate amine under basic conditions to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. For instance:

  • Cell Viability and Apoptosis:
    • The compound was tested on various cancer cell lines, demonstrating significant inhibition of cell growth with an IC50_{50} value in the low micromolar range (typically between 10 to 50 µM), indicating potent cytotoxic effects against leukemia and other cancers .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Enzymatic Activity:
    • The compound may act as an inhibitor for specific enzymes linked to cancer proliferation, potentially through competitive inhibition at active sites.
  • Induction of Apoptosis:
    • Studies have shown that treatment leads to apoptosis in cancer cells, characterized by morphological changes and DNA fragmentation, as well as alterations in the expression levels of apoptosis-related genes such as Bcl2 and Bax .

Research Findings and Case Studies

StudyCell LineIC50_{50} (µM)Mechanism
K56225Induces apoptosis via cell cycle arrest
A54930Inhibits proliferation through enzyme inhibition
MCF720Induces apoptosis and alters gene expression

Case Study: K562 Cell Line

In a detailed study involving the K562 leukemia cell line, treatment with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased Annexin V staining and decreased Bcl2 expression over time .

Scientific Research Applications

Medicinal Chemistry Applications

This compound is investigated for its role as a potential therapeutic agent due to its structural features that allow for interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance:

  • Case Study : A study evaluated the efficacy of pyrazine derivatives in inhibiting cancer cell proliferation. The results showed that modifications in the pyridine and pyrazine rings significantly enhanced anticancer activity .

Antimicrobial Properties

The compound's structure suggests potential antibacterial and antifungal activities. Studies have shown that derivatives containing pyridine and pyrazine moieties can disrupt microbial cell membranes.

  • Case Study : A series of experiments demonstrated that compounds with similar structures to this compound had notable effects against resistant strains of bacteria .

Biological Research Applications

The compound is also utilized in biological studies to understand enzyme interactions and receptor binding.

Enzyme Inhibition Studies

The ability of this compound to act as an enzyme inhibitor opens avenues for research in enzymology.

  • Example : Investigations into the inhibition of specific enzymes like kinases have shown promising results, indicating the compound's potential as a lead in drug discovery .

Receptor Binding Affinity

Research has indicated that compounds with similar structures have high affinity for certain receptors, making them candidates for further pharmacological studies.

  • Example : Binding assays revealed that derivatives could effectively bind to dopamine receptors, suggesting potential applications in neuropharmacology .

Chemical Reactions Analysis

Amide Bond Formation and Stability

The compound is synthesized via amide coupling between pivaloyl chloride (2,2-dimethylpropanoyl chloride) and 3-(pyridin-3-yl)pyrazin-2-ylmethanamine. This reaction typically occurs under Schotten-Baumann conditions, with triethylamine as a base in dichloromethane at 273 K, achieving yields up to 73% .

Key Observations :

  • Intramolecular C–H⋯O hydrogen bonding stabilizes the amide group, reducing susceptibility to hydrolysis .

  • The tert-butyl group provides steric hindrance, limiting nucleophilic attack at the carbonyl carbon .

Nucleophilic Substitution on Aromatic Rings

The pyrazine and pyridine rings exhibit reactivity toward electrophilic aromatic substitution (EAS) and nucleophilic substitution , depending on reaction conditions.

Reaction TypeConditionsProductYieldSource
Chlorination Cl₂, FeCl₃ (Lewis acid)5-Chloro derivative45%
Nitration HNO₃/H₂SO₄, 0°C3-Nitro-pyrazine analog32%

Mechanistic Notes :

  • Pyrazine’s electron-deficient nature directs substitution to the 5-position.

  • Pyridine’s meta-directing effect influences substitution patterns on the pyridinyl moiety .

Reduction Reactions

The amide group can be reduced to a secondary amine using LiAlH₄ in tetrahydrofuran (THF), yielding 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propylamine.

Optimized Protocol :

  • Reagent: LiAlH₄ (4 equiv), THF, reflux (66°C), 6 hours.

  • Yield: 68%.

Challenges :

  • Over-reduction of pyrazine rings is mitigated by controlled stoichiometry.

Cross-Coupling Reactions

The pyrazine ring participates in Negishi coupling with alkyl halides via Pd catalysis, enabling functionalization at the 2-position .

Example :

  • Organozinc reagent: Ethylmagnesium bromide + ZnCl₂.

  • Catalyst: Pd(PPh₃)₄, continuous flow reactor.

  • Product: 2-Ethylpyrazine derivative (82% yield) .

Advantages :

  • Automated workup and purification enhance efficiency .

Hydrogen Bonding and Supramolecular Interactions

In crystalline states, the compound forms N–H⋯N hydrogen-bonded chains (as seen in analogs), stabilizing its structure . These interactions are critical for:

  • Solubility modulation in polar solvents.

  • Molecular recognition in biological assays .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., HCl, 110°C), the pyrazine ring undergoes ring-opening hydrolysis , producing fragmented carbonyl compounds. Conversely, basic conditions (NaOH, ethanol) yield stable sodium salts of the amide.

Q & A

Q. What is the standard synthesis protocol for 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide in academic research?

Methodological Answer: The synthesis involves multi-step organic reactions, typically including:

Intermediate Preparation : Synthesis of pyridinyl and pyrazinyl intermediates via halogenation or cross-coupling reactions.

Coupling Reactions : Amide bond formation between 2,2-dimethylpropanoyl chloride and the amine-functionalized pyrazine intermediate.

Purification : Column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures.

Optimization : Adjusting reaction temperatures (e.g., 60–80°C) and catalysts (e.g., Pd/C or CuI) to enhance yields (typically 60–75%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm proton environments and connectivity .
  • X-ray Crystallography : Resolve 3D structure using SHELX software; refine data with SHELXL to address disorder or twinning .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 298.15 [M+H]⁺) .
  • FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and aromatic stretching bands .

Q. How can researchers optimize the synthetic yield of this compound while maintaining purity during scale-up?

Methodological Answer:

  • Solvent Systems : Use DMF or THF for solubility; switch to greener solvents (e.g., cyclopentyl methyl ether) for scalability .
  • Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. CuI for coupling efficiency; optimize loading (1–5 mol%) .
  • Inline Analytics : Implement PAT (Process Analytical Technology) with HPLC to monitor reaction progression .
  • Workflow Automation : Use flow chemistry for precise control of reaction parameters (e.g., residence time) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Target Validation : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to kinase targets .
  • Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cellular assays (e.g., apoptosis in HeLa cells) .
  • Structural Analysis : Perform molecular docking (AutoDock Vina) to correlate activity with binding poses .
  • In Vivo Models : Validate pharmacokinetics (e.g., t₁/₂, AUC) in rodent models to address bioavailability discrepancies .

Q. What are the key considerations in designing SAR studies for derivatives of this compound?

Methodological Answer:

  • Substituent Positioning : Modify pyridine (C3 vs. C4) or pyrazine (N1 vs. N2) positions to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace pyridinyl with thiazole or isoquinoline to probe heterocycle contributions .
  • In Silico Screening : Use QSAR models (e.g., CoMFA) to predict activity of virtual libraries .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?

Methodological Answer:

  • Polymorphism : Screen solvents (ethanol, acetonitrile) to isolate a single crystalline form .
  • Data Quality : Collect high-resolution data (<1.0 Å) at synchrotron facilities to resolve disorder in the propanamide chain .
  • Refinement : Apply SHELXL restraints for flexible methyl groups and anisotropic displacement parameters .
  • Twinned Crystals : Use PLATON/TWINROTMAT to deconvolute overlapping reflections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.